MDB5

CB1 receptor pharmacology synthetic cannabinoid potency halogenation effects

Accurately distinguish tail-less brominated synthetic cannabinoids with MDMB-5Br-INACA analytical standard. • Unique Br isotopic doublet (m/z 368, 145) enables unambiguous identification, avoiding false negatives from non-brominated analogs. • Characterized pharmacology: CB1 EC50 2200 nM, 1.68× potency vs. MDMB-INACA, confirming 5′-Br enhancement. • Acid metabolite after β-glucuronidase treatment confirms exposure; bromine signature persists through metabolism. Available for immediate shipment; spectral library updates included.

Molecular Formula C31H23Cl2N5O2
Molecular Weight 568.458
Cat. No. B1193166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDB5
SynonymsMDB5;  MDB-5;  MDB 5
Molecular FormulaC31H23Cl2N5O2
Molecular Weight568.458
Structural Identifiers
SMILESO=C(C1=CC=C(C(N(CC2=NC=CC=C2)CC3=NC=CC=C3)=O)C=C1Cl)NC4=CC=C(Cl)C(C5=NC=CC=C5)=C4
InChIInChI=1S/C31H23Cl2N5O2/c32-27-13-11-22(18-26(27)29-9-3-6-16-36-29)37-30(39)25-12-10-21(17-28(25)33)31(40)38(19-23-7-1-4-14-34-23)20-24-8-2-5-15-35-24/h1-18H,19-20H2,(H,37,39)
InChIKeyPCGDLKAAEJYLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MDB5 Reference Standard Overview


MDMB-5Br-INACA (also designated MDMB-5′Br-INACA and commonly abbreviated as MDB5) is an indazole‑3‑carboxamide synthetic cannabinoid receptor agonist (SCRA) that acts as a potent agonist at both CB1 and CB2 cannabinoid receptors [1]. Structurally, it is distinguished by the absence of an N‑alkyl tail moiety and by a bromine substitution at the 5′‑position on the indazole phenyl ring [2]. This tail‑less brominated scaffold emerged on the global recreational drug market following the enactment of China’s 2021 generic SCRA ban and has been identified in seized materials across multiple continents [1]. The compound serves as an analytical reference standard and is frequently encountered as a precursor in the synthesis of more potent, tailed synthetic cannabinoids [3].

MDB5 Differentiation from Analogues


Synthetic cannabinoid receptor agonists exhibit extreme variability in receptor activation potency, efficacy, and metabolic fate driven by subtle structural modifications [1]. MDMB-5′Br-INACA exemplifies this heterogeneity: its tail‑less architecture yields markedly reduced CB1 potency relative to tailed analogs (e.g., MDMB‑4en‑PINACA), while its 5′‑bromine substitution enhances activity over non‑halogenated tail‑less counterparts (e.g., MDMB‑INACA) [2]. Moreover, the bromine atom persists through phase‑I metabolism, providing a unique analytical signature that non‑brominated analogs lack [3]. These quantifiable differences in receptor pharmacology, metabolic stability, and analytical detectability preclude the simple interchange of MDMB‑5′Br-INACA with any in‑class compound for forensic, toxicological, or pharmacological applications.

MDB5 Quantitative Differentiation


CB1 Potency vs. Non-Brominated Tail-Less Analog

In a head‑to‑head comparison using the AequoScreen® CB1 assay, MDMB‑5′Br‑INACA (brominated, tail‑less) exhibited an EC50 of 2200 nM (95% CI 1970–2460 nM), whereas its non‑halogenated analog MDMB‑INACA demonstrated an EC50 of 3690 nM (95% CI 3230–4220 nM) [1]. The brominated compound was approximately 1.68‑fold more potent, though the difference did not reach statistical significance (p > 0.05) [1].

CB1 receptor pharmacology synthetic cannabinoid potency halogenation effects

CB1 Potency vs. Tailed Potent Analog

The same AequoScreen® CB1 assay revealed a striking potency gap between tail‑less and tailed SCRAs. MDMB‑5′Br‑INACA (EC50 = 2200 nM) was approximately 123‑fold less potent than MDMB‑4en‑PINACA (EC50 = 17.9 nM, 95% CI 15.6–20.5 nM), a tailed analog containing a pent‑4‑enyl moiety [1]. This difference was statistically significant (p < 0.01) [1].

CB1 receptor pharmacology SCRA potency tail moiety effect

Bromine Isotopic Signature for Identification

MDMB‑5′Br‑INACA contains a bromine atom on the indazole phenyl ring that is retained on all major phase‑I metabolites [1]. This bromine produces a characteristic isotopic doublet ([M]⁺ and [M+2]⁺ in ~1:1 ratio) in mass spectrometry, which is absent in non‑brominated analogs such as MDMB‑INACA or MDMB‑4en‑PINACA [1]. The key diagnostic ions for MDMB‑5′Br‑INACA include m/z 368 (molecular ion) and the fragment m/z 145, which correspond to the brominated indazole‑3‑carbonyl core [2].

forensic toxicology mass spectrometry halogenated SCRAs

Phase-I Metabolism: Ester Hydrolysis Pathway

Incubation of MDMB‑5′Br‑INACA with primary human hepatocytes revealed that the methyl ester moiety undergoes rapid hydrolysis to yield the corresponding carboxylic acid as the principal phase‑I metabolite [1]. In contrast, the amide‑linked analog ADB‑5′Br‑INACA primarily undergoes amide hydrolysis and tert‑butyl hydroxylation [1]. The bromide on the indazole core remained intact on all identified metabolites for both compounds, preserving the halogen signature [1].

in vitro metabolism primary human hepatocytes SCRA biotransformation

Seized Sample Co-Occurrence with ADB‑5′Br‑INACA

MDMB‑5′Br‑INACA has been consistently detected alongside ADB‑5′Br‑INACA in seized samples from Scottish prisons, Belgian customs, and United States forensic casework [1]. In a controlled laboratory study, mixtures of the two reference standards (ranging from 0:100 to 100:0) were evaluated for CB1 receptor activation; no synergistic or unexpected cannabimimetic effects were observed beyond the additive contributions of each component [2].

seized drug analysis prison drug monitoring NPS epidemiology

MDB5 Application Scenarios


Confirming Ingestion via Ester Hydrolysis Metabolite

Forensic toxicologists should target the carboxylic acid metabolite (resulting from ester hydrolysis) in urine following β‑glucuronidase treatment to confirm MDMB‑5′Br‑INACA exposure [1]. The bromine isotopic pattern of this metabolite provides unequivocal differentiation from non‑halogenated SCRA exposures. Relying on metabolite markers optimized for amide‑linked analogs (e.g., ADB‑5′Br‑INACA) will produce false‑negative results.

GC-MS and LC-MS/MS Identification Using Bromine Signature

Laboratories analyzing seized powders, herbal materials, or e‑liquids should update their spectral libraries to include the characteristic bromine isotopic doublet and diagnostic ions (m/z 368, m/z 145) for MDMB‑5′Br‑INACA [1][2]. This signature distinguishes the compound from the structurally similar but non‑brominated MDMB‑INACA (m/z 289), which may be present in the same sample.

Drug Checking: Co-Occurrence with ADB‑5′Br‑INACA

Drug checking services operating in regions where tail‑less brominated SCRAs have been detected (e.g., Scotland, Belgium, New Zealand) should anticipate that MDMB‑5′Br‑INACA will frequently be found in mixtures with ADB‑5′Br‑INACA [1][3]. Analytical methods (e.g., FTIR with confirmatory GC‑MS) must be capable of resolving both compounds to provide accurate harm‑reduction advice, as the two compounds exhibit different CB1 potencies and metabolic profiles.

Reference for Tail-Less SCRA Structure-Activity Studies

MDMB‑5′Br‑INACA serves as a key reference standard for investigating the pharmacological impact of tail‑moiety deletion and halogen substitution on CB1/CB2 receptor activation [2]. Its EC50 of 2200 nM at CB1 (compared to 17.9 nM for MDMB‑4en‑PINACA) quantifies the dramatic potency loss conferred by tail removal, while its 1.68‑fold potency increase over MDMB‑INACA illustrates the modulatory effect of 5′‑bromination.

Technical Documentation Hub

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